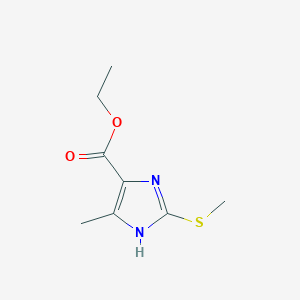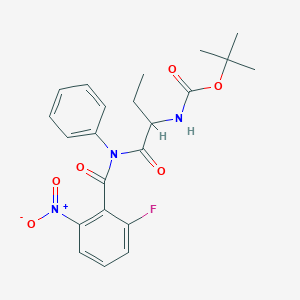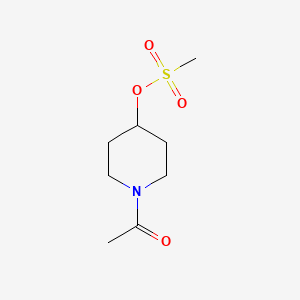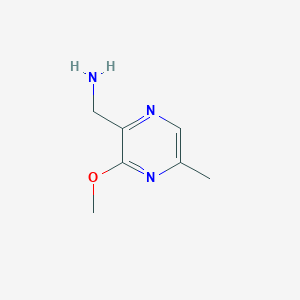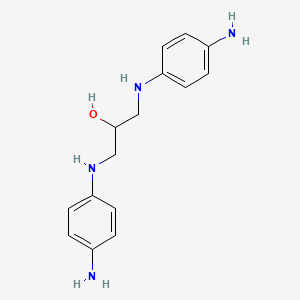
1,3-Bis(4-aminoanilino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-aminoanilino)propan-2-ol is an organic compound with the molecular formula C15H18N2O It is characterized by the presence of two 4-aminoaniline groups attached to a propan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-aminoanilino)propan-2-ol typically involves the reaction of 4-nitroaniline with epichlorohydrin, followed by reduction of the nitro groups to amino groups. The reaction conditions often include:
-
Step 1: Nucleophilic Substitution
Reagents: 4-nitroaniline, epichlorohydrin
Conditions: Solvent (e.g., ethanol), reflux
Reaction: The nucleophilic attack of 4-nitroaniline on epichlorohydrin results in the formation of 1,3-bis(4-nitroanilino)propan-2-ol.
-
Step 2: Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Reaction: The reduction of nitro groups to amino groups yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1,3-Bis(4-aminoanilino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and Pd/C.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Thionyl chloride (SOCl2), pyridine
Major Products Formed
Oxidation: 1,3-Bis(4-nitroanilino)propan-2-ol
Reduction: this compound
Substitution: 1,3-Bis(4-aminoanilino)propan-2-chloride
科学研究应用
1,3-Bis(4-aminoanilino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(4-aminoanilino)propan-2-ol involves its interaction with biological targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in medicinal chemistry .
相似化合物的比较
1,3-Bis(4-aminoanilino)propan-2-ol can be compared with similar compounds such as:
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal activity.
1,3-Bis(aryloxy)propan-2-ol: Investigated for its antileishmanial properties.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Studied for its potential as an antifungal agent.
The uniqueness of this compound lies in its dual amino groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
130582-56-8 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC 名称 |
1,3-bis(4-aminoanilino)propan-2-ol |
InChI |
InChI=1S/C15H20N4O/c16-11-1-5-13(6-2-11)18-9-15(20)10-19-14-7-3-12(17)4-8-14/h1-8,15,18-20H,9-10,16-17H2 |
InChI 键 |
IYOXPTICVOSFID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NCC(CNC2=CC=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


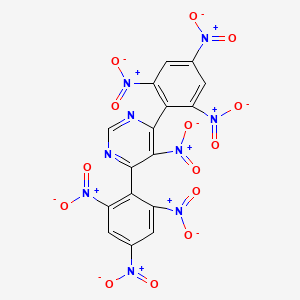
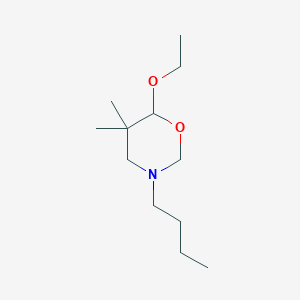
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
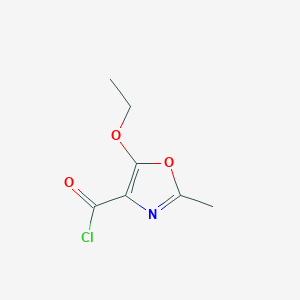
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
